molecular formula C6H8BNO4 B577926 (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid CAS No. 1217500-64-5

(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid

Cat. No. B577926
CAS RN: 1217500-64-5
M. Wt: 168.943
InChI Key: OERJCWGVVLKNIL-UHFFFAOYSA-N
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Description

Boronic acids and their derivatives have been increasingly studied in medicinal chemistry due to their potential in various applications . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives has been performed based on multiple chemistries and building blocks using acoustic dispensing technology .


Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura couplings, which brought boronate esters into vogue . They have also been used in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Scientific Research Applications

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has gained widespread use due to its mild reaction conditions and compatibility with various functional groups. Boronic acids play a crucial role in SM coupling, serving as organoboron reagents. Here’s how it works:

Tandem Reactions and Functional Group Transformations

Fluorescent Sensors

Combinatorial Chemistry and Library Synthesis

Mechanism of Action

Boronic acids have been observed to act as competitive inhibitors in certain biological systems. For example, a certain boronic acid derivative was observed to act as a competitive inhibitor of HIV-1 protease .

Safety and Hazards

While boronic acids are usually considered non-toxic , they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are not known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . The relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(5-methoxycarbonyl-1H-pyrrol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4/c1-12-6(9)4-2-3-5(8-4)7(10)11/h2-3,8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERJCWGVVLKNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681544
Record name [5-(Methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217500-64-5
Record name 2-Methyl 5-borono-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methoxycarbonyl)pyrrole-2-boronic acid
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